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molecular formula C10H12FN3O4 B8367819 3-Acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

3-Acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8367819
M. Wt: 257.22 g/mol
InChI Key: LEIFJZQHNRKIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163011B2

Procedure details

To a solution of 3-acetylamino-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester (300 mg, 1.136 mmol, 80% purity) in dry THF (8 ml) under argon were added triphenylphosphine (119 mg, 0.455 mmol) and diethyl azodicarboxylate (DEAD, 0.072 ml, 0.455 mmol) at −10° C. The reaction was stirred at −10° C. for 15 min and then 2-fluoro-ethanol (0.033 ml, 0.568 mmol) was added. The reaction was stirred at rt for 15 min. To complete the reaction, more triphenylphosphine (119 mg, 0.455 mmol) and DEAD (0.072 ml, 0.455 mmol) were added at −10° C. and the resulting mixture was stirred at −10° C. for 15 min before the addition of 2-fluoro-ethanol (0.033 ml, 0.568 mmol). The reaction was stirred for 100 min. More triphenylphosphine (119 mg, 0.455 mmol) and DEAD (0.072 ml, 0.455 mmol) were added at −10° C. and the resulting mixture was stirred at −10° C. for 15 min before the addition of 2-fluoroethanol (0.033 ml, 0.568 mmol). The reaction was stirred for another 2 h. Saturated aq. NaHCO3 was added and the mixture was extracted with EtOAc, the combined organic layers were washed with aq. sodium chloride, filtered and dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (DCM to DCM/EtOAc 9:1) to provide the title compound as yellow oil (300 mg).
Quantity
0.033 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
0.072 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0.033 mL
Type
reactant
Reaction Step Four
Quantity
119 mg
Type
reactant
Reaction Step Five
Name
DEAD
Quantity
0.072 mL
Type
reactant
Reaction Step Five
Quantity
0.033 mL
Type
reactant
Reaction Step Six
Quantity
119 mg
Type
reactant
Reaction Step Seven
Name
DEAD
Quantity
0.072 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][C:8](=[O:15])[NH:9][C:10]=1[NH:11][C:12](=[O:14])[CH3:13])=[O:4].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[F:47][CH2:48][CH2:49]O.C([O-])(O)=O.[Na+]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:11][C:12](=[O:14])[CH3:13])=[N:9][C:8]([O:15][CH2:49][CH2:48][F:47])=[CH:7][N:6]=1)=[O:4] |f:4.5|

Inputs

Step One
Name
Quantity
0.033 mL
Type
reactant
Smiles
FCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
COC(=O)C=1N=CC(NC1NC(C)=O)=O
Name
Quantity
119 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
0.072 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.033 mL
Type
reactant
Smiles
FCCO
Step Five
Name
Quantity
119 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
DEAD
Quantity
0.072 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Six
Name
Quantity
0.033 mL
Type
reactant
Smiles
FCCO
Step Seven
Name
Quantity
119 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
DEAD
Quantity
0.072 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −10° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
were added at −10° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred for 100 min
Duration
100 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for another 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with aq. sodium chloride
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (DCM to DCM/EtOAc 9:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1NC(C)=O)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 205.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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